N-(Piperidin-4-YL)morpholine-4-sulfonamide
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Overview
Description
N-(Piperidin-4-YL)morpholine-4-sulfonamide is a chemical compound that features a piperidine ring and a morpholine ring connected via a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)morpholine-4-sulfonamide typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method includes the use of sulfonyl chlorides to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(Piperidin-4-YL)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Piperidin-4-YL)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, affecting their activity. The piperidine and morpholine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-YL)morpholine-4-carboxamide
- N-(Piperidin-4-YL)morpholine-4-thioamide
- N-(Piperidin-4-YL)morpholine-4-phosphonamide
Uniqueness
N-(Piperidin-4-YL)morpholine-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and morpholine rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H19N3O3S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-piperidin-4-ylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C9H19N3O3S/c13-16(14,12-5-7-15-8-6-12)11-9-1-3-10-4-2-9/h9-11H,1-8H2 |
InChI Key |
FTIJPYHTTNSAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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